3-Bromoquinoline-6-carbaldehyde
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Overview
Description
3-Bromoquinoline-6-carbaldehyde is a heterocyclic aromatic compound with the molecular formula C10H6BrNO. It is a derivative of quinoline, which is a fundamental scaffold in medicinal chemistry due to its versatile applications in various fields, including industrial and synthetic organic chemistry . The compound is characterized by the presence of a bromine atom at the 3-position and an aldehyde group at the 6-position of the quinoline ring.
Mechanism of Action
Target of Action
Quinoline derivatives, to which this compound belongs, are known to have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, often serving as scaffolds for drug discovery .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, depending on the functional groups present in the molecule . The bromine atom in 3-Bromoquinoline-6-carbaldehyde could potentially enhance its reactivity, allowing it to form covalent bonds with target molecules.
Biochemical Pathways
Quinoline derivatives are known to interact with various biochemical pathways, influencing cellular processes such as signal transduction, protein synthesis, and cell cycle regulation .
Result of Action
Given its structural similarity to other quinoline derivatives, it may exhibit similar biological and pharmaceutical activities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include pH, temperature, presence of other molecules, and specific conditions within the biological system where the compound exerts its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromoquinoline-6-carbaldehyde can be achieved through various methods. One common approach involves the bromination of quinoline derivatives followed by formylation. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a formylating agent like Vilsmeier-Haack reagent (a mixture of DMF and POCl3). The reaction conditions often involve heating the mixture under reflux .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and yields .
Chemical Reactions Analysis
Types of Reactions: 3-Bromoquinoline-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium under reflux.
Reduction: NaBH4 in methanol or ethanol at room temperature.
Substitution: Organolithium reagents in anhydrous ether under inert atmosphere.
Major Products Formed:
Oxidation: 3-Bromoquinoline-6-carboxylic acid.
Reduction: 3-Bromoquinoline-6-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromoquinoline-6-carbaldehyde has numerous applications in scientific research:
Comparison with Similar Compounds
- 2-Chloroquinoline-3-carbaldehyde
- 6-Bromoquinoline-3-carbaldehyde
- Quinoline-3-carbaldehyde
Comparison: 3-Bromoquinoline-6-carbaldehyde is unique due to the specific positioning of the bromine and aldehyde groups, which influence its reactivity and interaction with biological targets. Compared to 2-Chloroquinoline-3-carbaldehyde, the bromine atom in the 3-position provides different steric and electronic effects, leading to variations in chemical behavior and biological activity .
Properties
IUPAC Name |
3-bromoquinoline-6-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO/c11-9-4-8-3-7(6-13)1-2-10(8)12-5-9/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APMWGLGWAYESOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1C=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
860757-84-2 |
Source
|
Record name | 3-bromo-quinoline-6-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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